LY3295668

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

LY3295668, also known as AK-01, is a highly selective inhibitor of Aurora A kinase, a critical enzyme involved in cell division. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in targeting tumors with specific genetic mutations, such as those involving the retinoblastoma protein (RB1). The design of LY3295668 incorporates a fluorine atom on the pyridine ring, which enhances its binding affinity and selectivity towards Aurora A kinase compared to other Aurora kinases like Aurora B and C .

The primary chemical reaction involving LY3295668 is its interaction with Aurora A kinase. Upon binding, it inhibits the kinase activity, leading to cell cycle arrest and apoptosis in cancer cells. The compound's mechanism of action involves stabilizing the inactive conformation of the kinase, thereby preventing substrate phosphorylation .

Key Reactions:- Inhibition of Phosphorylation: LY3295668 binds to the ATP-binding site of Aurora A, inhibiting its ability to phosphorylate target proteins necessary for mitosis.

- Induction of Apoptosis: The inhibition leads to accumulation of cells in mitosis, ultimately triggering programmed cell death mechanisms .

LY3295668 has shown significant biological activity against various cancer cell lines, particularly those deficient in RB1. Its selectivity allows it to induce synthetic lethality in these cells while sparing normal cells. In preclinical studies, treatment with LY3295668 resulted in notable tumor regression in models of small cell lung cancer (SCLC) and Merkel cell carcinoma (MCC) .

Mechanisms of Action:- Cell Cycle Arrest: It causes mitotic arrest by disrupting normal spindle assembly.

- Increased Sensitivity to Immunotherapy: It enhances the efficacy of immune checkpoint inhibitors by restoring interferon signaling pathways in tumor cells .

The synthesis of LY3295668 involves several key steps:

- Formation of Pyrimidine Derivatives: Initial reactions involve creating pyrimidine-based scaffolds through nucleophilic aromatic substitution.

- Coupling Reactions: The synthesized intermediates are coupled with various amines and carboxylic acids to generate the final compound.

- Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure a purity level exceeding 95% .

Example Synthesis Route:text1. React 3-amino-5-methylpyrazole with an appropriate electrophile.2. Conduct nucleophilic aromatic substitution with selected amines.3. Purify the resulting compounds via HPLC.

text1. React 3-amino-5-methylpyrazole with an appropriate electrophile.2. Conduct nucleophilic aromatic substitution with selected amines.3. Purify the resulting compounds via HPLC.

Studies have highlighted the interaction between LY3295668 and various cellular pathways:

- Synthetic Lethality with RB1 Loss: Its effectiveness is significantly enhanced in cells lacking functional RB1, making it a targeted treatment option for such tumors .

- Synergistic Effects with Immunotherapy: Research indicates that combining LY3295668 with PD-L1 inhibitors can improve anti-tumor responses by enhancing T-cell infiltration into tumors .

Similar Compounds

LY3295668 shares structural and functional similarities with other Aurora kinase inhibitors but stands out due to its selectivity and potency.

Comparison with Similar Compounds:Compound Name Selectivity Mechanism of Action Unique Features Alisertib Moderate Inhibits Aurora A/B kinases Less selective; broader target range MK5108 Moderate Inhibits Aurora A/B kinases Similar mechanism but higher toxicity ENMD-2076 Moderate Dual inhibition of Aurora A/B Less effective against RB1-deficient tumors

Uniqueness of LY3295668:- High Selectivity for Aurora A: Unlike many other inhibitors, LY3295668 shows minimal activity against Aurora B and C, reducing potential side effects associated with broader inhibition .

- Enhanced Efficacy in RB1-deficient Tumors: Its ability to exploit synthetic lethality offers a novel therapeutic avenue for challenging cancer types .

| Compound Name | Selectivity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Alisertib | Moderate | Inhibits Aurora A/B kinases | Less selective; broader target range |

| MK5108 | Moderate | Inhibits Aurora A/B kinases | Similar mechanism but higher toxicity |

| ENMD-2076 | Moderate | Dual inhibition of Aurora A/B | Less effective against RB1-deficient tumors |

- High Selectivity for Aurora A: Unlike many other inhibitors, LY3295668 shows minimal activity against Aurora B and C, reducing potential side effects associated with broader inhibition .

- Enhanced Efficacy in RB1-deficient Tumors: Its ability to exploit synthetic lethality offers a novel therapeutic avenue for challenging cancer types .

Molecular Structure and Properties

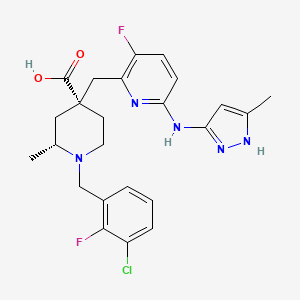

LY3295668, also known as AK-01, is a complex organic compound with the molecular formula C24H26ClF2N5O2 and a molecular weight of 489.95 grams per mole [1] [2]. The compound is registered under Chemical Abstracts Service number 1919888-06-4 [3]. The International Union of Pure and Applied Chemistry systematic name for this compound is (2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid [1] [4].

The molecular structure of LY3295668 features a central piperidine ring system substituted at multiple positions with aromatic and heterocyclic moieties [1]. The compound contains several functional groups including a carboxylic acid group, pyrazole ring, pyridine ring, and chloro-fluorinated benzyl substituent [4]. The Simplified Molecular Input Line Entry System representation is C[C@@H]1CC@(CC3=C(C=CC(=N3)NC4=NNC(=C4)C)F)C(=O)O [1] [5].

| Property | Value |

|---|---|

| Molecular Formula | C24H26ClF2N5O2 |

| Molecular Weight (g/mol) | 489.95 |

| Chemical Abstracts Service Number | 1919888-06-4 |

| International Union of Pure and Applied Chemistry Name | (2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid |

| Simplified Molecular Input Line Entry System | C[C@@H]1CC@(CC3=C(C=CC(=N3)NC4=NNC(=C4)C)F)C(=O)O |

The InChI representation is InChI=1S/C24H26ClF2N5O2/c1-14-10-21(31-30-14)29-20-7-6-18(26)19(28-20)12-24(23(33)34)8-9-32(15(2)11-24)13-16-4-3-5-17(25)22(16)27/h3-7,10,15H,8-9,11-13H2,1-2H3,(H,33,34)(H2,28,29,30,31)/t15-,24-/m1/s1, with the corresponding InChIKey being YQQZZYQTCPEAS-OYLFLEFRSA-N [1].

The structural complexity of LY3295668 arises from its multi-ring system architecture, which includes a substituted piperidine core ring connected to both a chloro-fluorinated benzyl group and a pyrazole-substituted fluoropyridine moiety [4]. This intricate arrangement of functional groups contributes to the compound's specific binding properties and biological activity profile [4].

Stereochemistry and Conformational Analysis

LY3295668 exhibits significant stereochemical complexity due to the presence of two chiral centers located at the C2 and C4 positions of the piperidine ring [1] [4]. The compound exists as the (2R,4R)-enantiomer, indicating that both chiral centers possess the R absolute configuration according to the Cahn-Ingold-Prelog priority rules [4].

| Stereochemical Feature | Configuration |

|---|---|

| C2 of Piperidine | R configuration |

| C4 of Piperidine | R configuration |

| Overall Configuration | (2R,4R) |

| Number of Chiral Centers | 2 |

| Absolute Configuration | R,R-enantiomer |

The stereochemical arrangement at these centers is critical for the compound's biological activity, as demonstrated by resistance studies using mutant forms of the target kinase [7]. The specific (2R,4R) configuration appears to be essential for optimal binding affinity and selectivity [4]. Conformational analysis reveals that the piperidine ring adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings [4].

The conformational flexibility of LY3295668 is influenced by the presence of multiple rotatable bonds connecting the various aromatic systems to the central piperidine core [4]. The compound's three-dimensional structure allows for specific interactions with the target binding site through optimized spatial orientation of key functional groups [6]. Crystal structure studies of related Aurora kinase inhibitors have shown that the binding conformation involves specific hydrogen bonding patterns and hydrophobic interactions that are dependent on the precise stereochemical arrangement [23] [24].

Physicochemical Profile

Solubility Parameters

LY3295668 demonstrates distinct solubility characteristics across different solvent systems [2] [4]. The compound exhibits high solubility in dimethyl sulfoxide, with a solubility of 150 milligrams per milliliter, corresponding to 306.15 millimolar concentration [5]. This high organic solvent solubility reflects the compound's lipophilic character despite the presence of polar functional groups [2].

In aqueous systems, LY3295668 shows moderate solubility with a measured value of 1.89 milligrams per milliliter [4]. This aqueous solubility is considered favorable for pharmaceutical applications, as it enables adequate dissolution for biological testing and potential therapeutic use [4]. The compound's distribution coefficient (LogD) at physiological pH 7.4 is 2.38, indicating moderate lipophilicity [4]. This LogD value suggests that the compound will partition preferentially into lipid phases while maintaining sufficient aqueous solubility for biological availability [4].

| Solubility Parameter | Value |

|---|---|

| Dimethyl Sulfoxide Solubility (mg/mL) | 150 |

| Dimethyl Sulfoxide Solubility (mM) | 306.15 |

| Aqueous Solubility (mg/mL) | 1.89 |

| LogD (pH 7.4) | 2.38 |

The plasma protein binding characteristics of LY3295668 have been determined across multiple species [4]. The compound demonstrates high protein binding affinity, with fraction unbound values of 1.0% in human plasma, 1.1% in dog plasma, 1.4% in rat plasma, and 4.5% in mouse plasma [4]. These values indicate that greater than 95% of the compound remains bound to plasma proteins across all tested species, which is typical for lipophilic small molecule drugs [4].

Stability Characteristics

The stability profile of LY3295668 has been characterized under various storage conditions [2] [5]. When stored as a solid powder at -20°C under dry conditions protected from light, the compound maintains stability for 12 months [2] [5]. At higher storage temperatures of 4°C, the stability period is reduced to 6 months under similar protective conditions [2].

| Storage Condition | Stability Period |

|---|---|

| Solid Powder, -20°C | 12 months |

| Solid Powder, 4°C | 6 months |

| Storage Requirements | Dry, protected from light |

The compound's chemical stability is influenced by environmental factors including temperature, humidity, and light exposure [2]. The requirement for storage under dry conditions suggests susceptibility to hydrolytic degradation, likely involving the carboxylic acid functionality or potential hydrolysis at other labile bonds [17]. Protection from light indicates potential photochemical instability, which is common for compounds containing aromatic systems and halogen substituents [17].

Formulation studies have explored various approaches to enhance the compound's stability and solubility characteristics [4]. The compound has been successfully formulated as a solution in 20% 2-hydroxypropyl-β-cyclodextrin in 25 millimolar phosphate buffer at pH 2 for in vivo studies [4]. This formulation approach utilizes cyclodextrin complexation to improve aqueous solubility while maintaining chemical stability through pH control [4].

Spectroscopic Properties

The spectroscopic characterization of LY3295668 encompasses multiple analytical techniques that provide structural confirmation and purity assessment [2]. The compound's ultraviolet-visible absorption properties are characteristic of aromatic systems containing extended conjugation through the pyrazole and pyridine moieties [30]. High-performance liquid chromatography analysis using ultraviolet detection at 254 nanometers has been employed for purity determination, confirming greater than 95% purity for analytical samples [10].

Mass spectrometric analysis of LY3295668 provides molecular weight confirmation and fragmentation patterns characteristic of the compound's structural features [2] [5]. Electrospray ionization mass spectrometry yields the expected molecular ion peak at mass-to-charge ratio 490 corresponding to the protonated molecular ion [M+H]+ [2]. Fragmentation patterns observed in tandem mass spectrometry experiments are consistent with the known structural arrangement and provide additional structural confirmation [29].

Nuclear magnetic resonance spectroscopy represents a critical analytical tool for structural elucidation and conformational analysis of LY3295668 [10]. The compound's complex structure generates characteristic chemical shift patterns in both proton and carbon-13 nuclear magnetic resonance spectra [10]. The presence of multiple aromatic systems, the piperidine ring, and various substituents creates a complex but interpretable spectroscopic signature [10].

Infrared spectroscopy provides functional group identification and structural confirmation for LY3295668 [28] [31]. The compound's infrared spectrum exhibits characteristic absorption bands corresponding to carboxylic acid carbonyl stretching, aromatic carbon-carbon stretching, carbon-nitrogen stretching vibrations, and carbon-halogen bond vibrations [31]. The fingerprint region of the infrared spectrum provides a unique spectroscopic signature that can be used for compound identification and purity assessment [31].

LY3295668, chemically known as (2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyridinyl]methyl]-2-methylpiperidine-4-carboxylic acid, represents a sophisticated example of modern medicinal chemistry design targeting Aurora A kinase inhibition [1] [2]. The synthetic approach to LY3295668 employs a structure-based drug design strategy that incorporates advanced organic synthesis methodologies to achieve the desired molecular architecture.

The synthetic route to LY3295668 is fundamentally built upon a piperidine carboxylic acid scaffold, which serves as the central structural framework [3]. This approach reflects current trends in medicinal chemistry toward developing three-dimensional, sp³-rich molecules that can achieve superior target selectivity and improved pharmacokinetic properties [4] [5]. The piperidine ring system in LY3295668 provides the necessary conformational rigidity while maintaining the flexibility required for optimal Aurora A kinase binding.

The synthesis strategy employs a convergent approach where multiple key fragments are prepared separately and then coupled to form the final compound. The methodology involves the preparation of the core piperidine-4-carboxylic acid intermediate with the appropriate (2R,4R) stereochemistry, followed by sequential functionalization at specific positions to introduce the required substituents [1] [2]. This stereoselective approach is critical for achieving the desired biological activity, as the specific stereochemical configuration directly influences the binding affinity and selectivity for Aurora A kinase.

Modern synthetic methodologies for piperidine construction have evolved significantly, with recent advances incorporating biocatalytic carbon-hydrogen oxidation combined with radical cross-coupling reactions [4] [5]. While these newer methodologies may not have been specifically applied to LY3295668 synthesis, they represent the direction of current research in piperidine-based drug synthesis and could potentially be adapted for more efficient preparation of similar compounds.

The synthetic route demonstrates careful consideration of functional group compatibility and reaction sequence optimization. The presence of multiple heteroaromatic rings, halogen substituents, and the carboxylic acid functionality requires precise control of reaction conditions to avoid unwanted side reactions or decomposition. The methodology incorporates standard protecting group strategies and selective deprotection sequences to ensure clean formation of the desired product [6] [2].

Key Intermediates in Synthesis

The synthesis of LY3295668 involves several critical intermediates that define the overall synthetic strategy and determine the efficiency of the route. The primary intermediate is the (2R,4R)-2-methylpiperidine-4-carboxylic acid core structure, which establishes the essential stereochemical framework and provides the foundation for subsequent functionalization steps [1] [3].

The preparation of this core piperidine intermediate typically involves stereoselective synthetic methodologies that can reliably establish the required (2R,4R) configuration. Historical approaches to similar piperidine carboxylic acid derivatives have employed asymmetric synthesis strategies, including the use of chiral auxiliaries, asymmetric catalysis, or resolution of racemic mixtures [7] [8]. For pharmaceutical applications requiring high enantiomeric purity, the synthetic route must demonstrate robust stereoselectivity and reproducibility.

A key synthetic intermediate in the LY3295668 pathway involves the 3-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyridine fragment, which contributes significantly to the Aurora A kinase binding affinity and selectivity [6] [2]. This heteroaromatic intermediate requires careful synthetic planning to introduce the fluorine substitution and the pyrazole amino linkage while maintaining the integrity of the pyridine ring system. The synthesis of this fragment likely involves nucleophilic aromatic substitution reactions on appropriately substituted pyridine precursors.

The 3-chloro-2-fluorobenzyl substituent represents another crucial intermediate that contributes to the overall pharmacological profile of LY3295668. The specific pattern of halogen substitution on this benzyl group has been optimized through structure-activity relationship studies to achieve the desired balance of potency, selectivity, and pharmacokinetic properties [6] [2]. The preparation of this intermediate requires selective halogenation methodologies that can introduce both chlorine and fluorine substituents in the correct regiochemical pattern.

The convergent nature of the synthesis means that each of these key intermediates must be prepared with high purity and in sufficient quantities to support the final coupling reactions. The synthetic route design must account for the stability and compatibility of these intermediates under the reaction conditions required for the final assembly steps. This includes consideration of potential side reactions, such as halogen exchange reactions or pyrazole ring degradation under basic or acidic conditions.

The coupling strategy to assemble these intermediates into the final LY3295668 structure requires careful selection of reaction conditions and coupling reagents. Modern medicinal chemistry synthesis often employs metal-catalyzed coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, to form carbon-carbon or carbon-nitrogen bonds between complex intermediates [9] [10]. The specific methodology chosen for LY3295668 synthesis would depend on the functional group compatibility and the need to maintain the integrity of the sensitive heteroaromatic systems present in the molecule.

Optimization Strategies

The optimization of LY3295668 synthesis and properties represents a multifaceted approach addressing both synthetic efficiency and pharmaceutical development requirements. The optimization strategies encompass improvements in synthetic methodology, enhancement of pharmacokinetic properties, and development of suitable pharmaceutical formulations.

Synthetic Route Optimization

The synthetic route optimization for LY3295668 focuses on improving reaction yields, reducing the number of synthetic steps, and developing scalable processes suitable for pharmaceutical manufacturing. Key considerations include the optimization of stereoselectivity in the piperidine ring formation, development of more efficient coupling methodologies for assembling the complex molecular architecture, and implementation of environmentally sustainable synthetic practices [11] [4].

Recent advances in piperidine synthesis methodologies, including biocatalytic approaches and radical cross-coupling strategies, offer potential improvements over traditional synthetic routes [4] [5]. These modern methodologies can provide enhanced stereoselectivity, reduced reliance on precious metal catalysts, and improved overall efficiency. The application of continuous flow chemistry and automated synthesis platforms represents additional opportunities for optimization of the LY3295668 synthetic route.

Prodrug Development Strategies

A significant optimization achievement for LY3295668 involved the development of prodrug derivatives to enhance oral bioavailability. The parent compound LY3295668 exhibited suboptimal oral bioavailability, necessitating the development of prodrug approaches to improve pharmaceutical performance [6]. Two primary prodrug strategies were successfully implemented: N-carboxylate derivatives and N-acyl derivatives.

The N-carboxylate prodrug series, exemplified by compound 22, demonstrated a substantial improvement in oral bioavailability, achieving 54.5% compared to the parent compound [6]. This approach involves the temporary masking of the amino functionality to improve membrane permeability and reduce efflux pump recognition. The N-acyl prodrug series, represented by compound 25, achieved even superior performance with 62.3% oral bioavailability [6]. These prodrug modifications are designed to be metabolically labile, allowing rapid conversion to the active parent compound following oral administration.

Formulation and Stability Optimization

The optimization of LY3295668 formulation properties addresses critical pharmaceutical development requirements including solubility, stability, and manufacturability. The compound demonstrates excellent solubility in dimethyl sulfoxide (98-100 mg/mL), which facilitates in vitro studies and formulation development [1] [12]. However, the poor aqueous solubility necessitates specialized formulation approaches for pharmaceutical applications.

Stability optimization studies have demonstrated that LY3295668 maintains chemical stability under standard storage conditions, with room temperature stability confirmed for extended periods [1] [12]. This stability profile is advantageous for pharmaceutical manufacturing and distribution, reducing the need for specialized storage conditions or stabilizing excipients.

Dosing Strategy Optimization

The optimization of LY3295668 dosing strategies focuses on achieving sustained Aurora A kinase inhibition while minimizing potential toxicity. The compound demonstrates the capability to maintain greater than 90% Aurora A target inhibition for extended periods, enabling flexible dosing regimens [2]. This sustained target engagement is critical for therapeutic efficacy and allows for optimization of dosing frequency to improve patient compliance and reduce side effects.

The development of continuous dosing regimens represents an important optimization strategy that differentiates LY3295668 from earlier Aurora kinase inhibitors [13] [2]. This approach enables sustained target inhibition without the dose-limiting toxicities associated with intermittent high-dose administration schedules used with less selective Aurora kinase inhibitors.

Analytical Characterization Methods

The comprehensive analytical characterization of LY3295668 employs a suite of advanced analytical methodologies to confirm structural identity, assess purity, and support pharmaceutical development requirements. The analytical strategy encompasses both routine pharmaceutical analysis and specialized techniques required for complex heterocyclic compounds.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as the primary method for structural confirmation and purity assessment of LY3295668. Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are employed using deuterated solvents such as deuterated chloroform or dimethyl sulfoxide-d₆ [6] [1]. The complex molecular structure of LY3295668, containing multiple heteroaromatic rings and a piperidine carboxylic acid core, generates characteristic NMR signatures that enable definitive structural confirmation.

The ¹H NMR spectrum of LY3295668 exhibits distinctive chemical shift patterns corresponding to the various proton environments within the molecule. The piperidine ring protons appear as complex multipiples in the aliphatic region, while the aromatic protons from the pyridine, pyrazole, and benzyl substituents generate characteristic downfield signals [14]. The methyl groups attached to the pyrazole ring and piperidine backbone provide distinctive singlet signals that serve as diagnostic peaks for structural confirmation.

¹³C NMR spectroscopy provides complementary structural information, particularly valuable for confirming the presence and connectivity of the various carbon atoms within the complex molecular framework. The carbonyl carbon of the carboxylic acid functionality appears as a characteristic downfield signal, while the aromatic carbons from the multiple ring systems generate distinct resonances that enable complete structural assignment [6] [15].

Mass Spectrometry Analysis

Mass spectrometry analysis provides definitive molecular weight confirmation and structural verification for LY3295668. Electrospray ionization mass spectrometry (ESI-MS) in positive ionization mode generates the characteristic molecular ion peak at m/z 489.95 [M+H]⁺, confirming the molecular formula C₂₄H₂₆ClF₂N₅O₂ [1] [12]. The isotope pattern observed in the mass spectrum, particularly the characteristic chlorine isotope distribution, provides additional confirmation of the molecular composition.

High-resolution mass spectrometry enables accurate mass determination with sufficient precision to confirm the elemental composition and distinguish LY3295668 from potential isobaric compounds. Tandem mass spectrometry (MS/MS) analysis can provide detailed fragmentation patterns that reveal the structural connectivity and enable identification of characteristic fragment ions corresponding to the various molecular regions [16] [17].

High Performance Liquid Chromatography

High performance liquid chromatography serves as the primary method for purity determination and quantitative analysis of LY3295668. The analytical method employs a C-18 reversed-phase column with UV detection at 254 nm, providing sensitive and selective quantification [1] [12]. The chromatographic method is validated to meet pharmaceutical analytical standards, with purity requirements of ≥98.0% for research-grade material.

The HPLC method development for LY3295668 requires careful optimization of mobile phase composition and gradient conditions to achieve adequate resolution of the parent compound from potential synthetic impurities and degradation products. The complex molecular structure and multiple ionizable functionalities necessitate precise pH control and buffer selection to ensure reproducible retention times and peak shapes [16] [17].

X-ray Crystallography

X-ray crystallography provides the ultimate structural confirmation for LY3295668, particularly when obtained as co-crystals with Aurora A kinase. The three-dimensional structural information obtained from crystallographic analysis enables verification of the stereochemical configuration and provides detailed insights into the molecular conformation and intermolecular interactions [6] [2].

Co-crystal structures of LY3295668 bound to Aurora A kinase reveal critical binding interactions that validate the structure-based drug design approach used in the compound's development. These structural studies confirm the specific binding mode and provide mechanistic insights into the high selectivity observed for Aurora A versus Aurora B kinases [13] [2].

Additional Analytical Methods

Complementary analytical techniques provide additional characterization data supporting the comprehensive analysis of LY3295668. Infrared spectroscopy enables identification of characteristic functional groups, particularly the carbonyl stretching frequency of the carboxylic acid and the various nitrogen-containing heterocycles [1]. Elemental analysis provides quantitative determination of carbon, hydrogen, nitrogen, and oxygen content, confirming the molecular composition within acceptable analytical tolerances.

Melting point determination provides a simple but important physical characterization parameter, with LY3295668 typically obtained as a light yellow solid with characteristic melting behavior [1] [12]. Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, can provide additional insights into the thermal stability and polymorphic behavior of the compound.